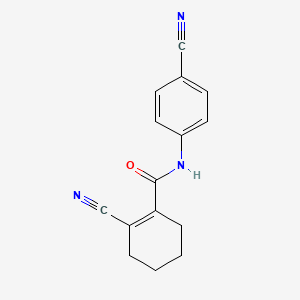
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide is an organic compound that features a cyclohexene ring substituted with cyano and carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide typically involves the reaction of cyclohexene derivatives with cyano and carboxamide functional groups. One common method involves the use of cyclohexenone as a starting material, which undergoes a series of reactions including nucleophilic addition and substitution to introduce the cyano and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and carboxamide groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyano-substituted cyclohexene derivatives such as:
- 4-Cyano-1-cyclohexene
- 2-(1-Cyclohexenyl)ethylamine
Uniqueness
What sets 2-Cyano-N-(4-cyanophenyl)cyclohex-1-ene-1-carboxamide apart is its specific combination of functional groups and structural configuration, which confer unique chemical properties and potential applications. Its dual cyano and carboxamide groups provide versatility in chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
89611-42-7 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-cyano-N-(4-cyanophenyl)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C15H13N3O/c16-9-11-5-7-13(8-6-11)18-15(19)14-4-2-1-3-12(14)10-17/h5-8H,1-4H2,(H,18,19) |
Clave InChI |
UHYOWDBXVVYGRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C#N)C(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
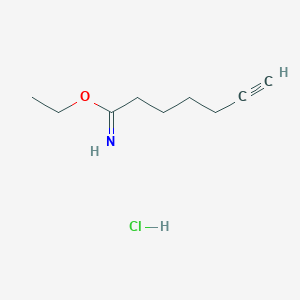
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
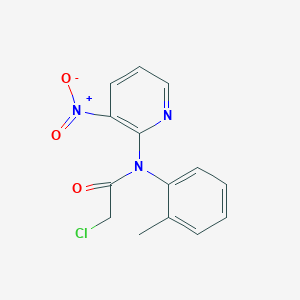
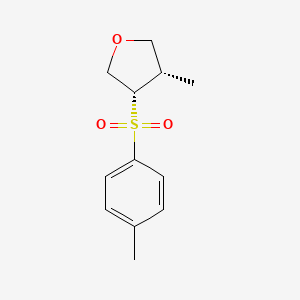
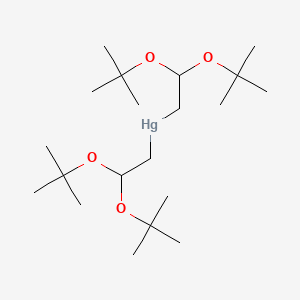
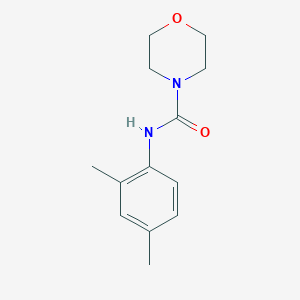
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

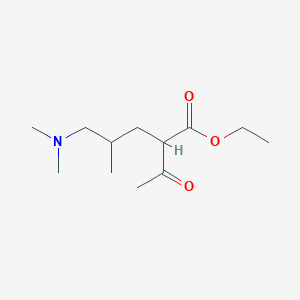
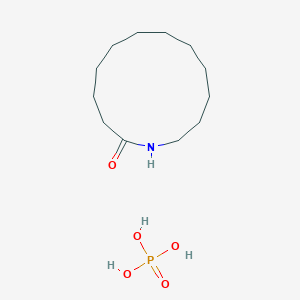
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
